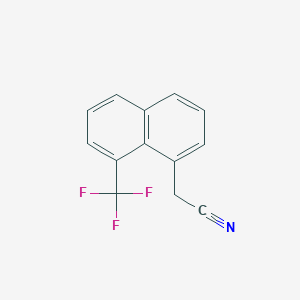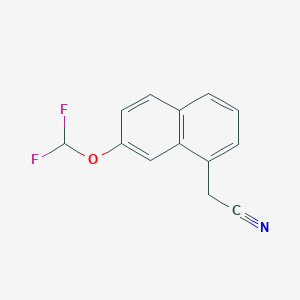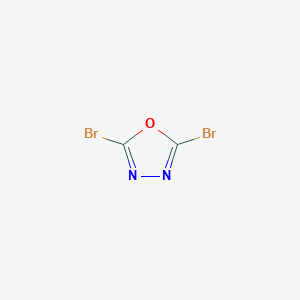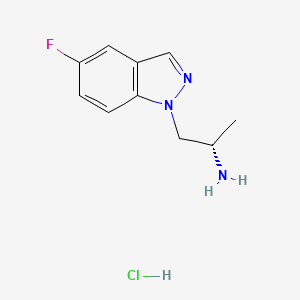
Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(1,3-dioxolan-2-il)-4-fluorobenzoato de metilo es un compuesto orgánico que presenta un grupo funcional éster benzoato, un átomo de flúor y un anillo de 1,3-dioxolano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 3-(1,3-dioxolan-2-il)-4-fluorobenzoato de metilo normalmente implica la esterificación del ácido 3-(1,3-dioxolan-2-il)-4-fluorobenzoico con metanol en presencia de un catalizador ácido. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar procesos de esterificación similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-(1,3-dioxolan-2-il)-4-fluorobenzoato de metilo puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: El átomo de flúor se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en presencia de un catalizador.
Principales Productos Formados
Oxidación: Ácido 3-(1,3-dioxolan-2-il)-4-fluorobenzoico.
Reducción: Alcohol 3-(1,3-dioxolan-2-il)-4-fluorobencílico.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 3-(1,3-dioxolan-2-il)-4-fluorobenzoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado por su posible uso en el desarrollo de fármacos y como farmacóforo en la química medicinal.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 3-(1,3-dioxolan-2-il)-4-fluorobenzoato de metilo depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. El anillo de 1,3-dioxolano y el átomo de flúor pueden influir en la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
3-(1,3-dioxolan-2-il)benzoato de metilo: Carece del átomo de flúor, lo que puede afectar su reactividad y actividad biológica.
4-fluorobenzoato de metilo: No contiene el anillo de 1,3-dioxolano, lo que da como resultado diferentes propiedades químicas.
3-(1,3-dioxolan-2-il)-4-clorobenzoato de metilo:
Singularidad
El 3-(1,3-dioxolan-2-il)-4-fluorobenzoato de metilo es único debido a la presencia tanto del anillo de 1,3-dioxolano como del átomo de flúor. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C11H11FO4 |
|---|---|
Peso molecular |
226.20 g/mol |
Nombre IUPAC |
methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate |
InChI |
InChI=1S/C11H11FO4/c1-14-10(13)7-2-3-9(12)8(6-7)11-15-4-5-16-11/h2-3,6,11H,4-5H2,1H3 |
Clave InChI |
PWLACZFJAGPBJP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)F)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-hydroxy-4-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11879025.png)
![6,6,8,8-Tetramethyl-6,8-dihydrofuro[3,4-b][1,8]naphthyridine](/img/structure/B11879026.png)



![Dibenzo[b,g][1,8]naphthyridine](/img/structure/B11879045.png)
![1-Benzylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11879048.png)






![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879077.png)
